molecular formula C12H15ClN2O3 B562713 Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride CAS No. 1189986-62-6

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

Cat. No.: B562713
CAS No.: 1189986-62-6
M. Wt: 270.713
InChI Key: HIUHNTFVOQPEOI-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Scientific Research Applications

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate
  • 6-amino-5-methoxyindole-2-carboxylic acid ethyl ester

Uniqueness: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHNTFVOQPEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696697
Record name Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189986-62-6
Record name Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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